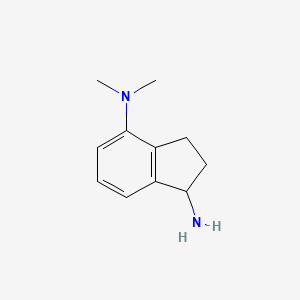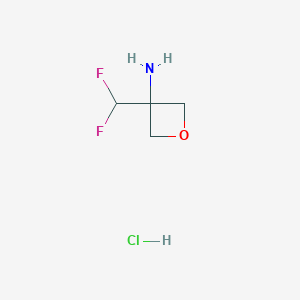
4-N,4-N-dimethyl-2,3-dihydro-1H-indene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-N,4-N-Dimethyl-2,3-dihydro-1H-indene-1,4-diamine is an organic compound with a unique structure that includes a bicyclic indene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-N,4-N-dimethyl-2,3-dihydro-1H-indene-1,4-diamine typically involves the reaction of indene derivatives with dimethylamine under controlled conditions. One common method includes the hydrogenation of indene followed by amination with dimethylamine.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation processes, where indene is hydrogenated in the presence of a catalyst such as palladium or platinum. The resulting product is then reacted with dimethylamine to yield this compound.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically forming corresponding N-oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: N-oxides of the original compound.
Reduction: More saturated amine derivatives.
Substitution: Halogenated or other functionalized derivatives.
Aplicaciones Científicas De Investigación
4-N,4-N-Dimethyl-2,3-dihydro-1H-indene-1,4-diamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Mecanismo De Acción
The mechanism of action of 4-N,4-N-dimethyl-2,3-dihydro-1H-indene-1,4-diamine involves its interaction with specific molecular targets. As an electron donor, it can participate in redox reactions, influencing the conductivity of materials in which it is incorporated. Its effects are mediated through pathways involving electron transfer and molecular interactions with other components in the system.
Comparación Con Compuestos Similares
4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine: Another compound with a similar structure and application as an n-type dopant.
Indane Derivatives: Compounds such as 1-methylindane and 2-methylindane share a similar indene core structure.
Uniqueness: 4-N,4-N-Dimethyl-2,3-dihydro-1H-indene-1,4-diamine is unique due to its specific substitution pattern and its ability to act as a strong electron donor. This makes it particularly valuable in applications requiring high conductivity and stability.
Propiedades
Fórmula molecular |
C11H16N2 |
|---|---|
Peso molecular |
176.26 g/mol |
Nombre IUPAC |
4-N,4-N-dimethyl-2,3-dihydro-1H-indene-1,4-diamine |
InChI |
InChI=1S/C11H16N2/c1-13(2)11-5-3-4-8-9(11)6-7-10(8)12/h3-5,10H,6-7,12H2,1-2H3 |
Clave InChI |
WLTCYPWBPLAXGP-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=CC2=C1CCC2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[3-(2-methylfuro[3,2-b]pyridin-7-yl)phenyl]propanamide](/img/structure/B13892800.png)
![5-acetyl-N-[3-(dimethylamino)-2,2-dimethylpropyl]-2-thiophenecarboxamide](/img/structure/B13892803.png)

![N-imidazo[1,2-a]pyridin-2-ylbenzamide](/img/structure/B13892811.png)

![3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyridine](/img/structure/B13892820.png)
![Bromo-[6-(2-trimethylsilylethoxycarbonyl)cyclohexa-2,3,5-trien-1-yl]palladium;[6-tert-butoxy-2-(2,6-diisopropylphenyl)-3-methoxy-phenyl]-dicyclohexyl-phosphane](/img/structure/B13892839.png)
![3-[(2,4-Difluorophenyl)methyl]azetidine;2,2,2-trifluoroacetic acid](/img/structure/B13892843.png)


